molecular formula C20H19NO3S2 B6089883 (5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B6089883
M. Wt: 385.5 g/mol
InChI Key: CDDCUVSYWUCNPO-WQRHYEAKSA-N
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Description

(5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, methoxybenzyl, and methoxy-methylbenzylidene groups. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions on the benzyl and benzylidene groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated benzyl and benzylidene derivatives.

Scientific Research Applications

(5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.

    Pharmaceutical Development: Explored as a lead compound for developing new therapeutic agents.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-methoxybenzyl)-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.

    Pathways: Inhibition of enzyme activity, leading to reduced inflammation or microbial growth.

    Binding: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-methoxybenzyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

  • Structural Differences : The presence of the methoxy and methyl groups in specific positions.
  • Biological Activity : Variations in biological activity due to structural differences.
  • Reactivity : Differences in reactivity with various reagents and under different conditions.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-13-10-15(6-9-17(13)24-3)11-18-19(22)21(20(25)26-18)12-14-4-7-16(23-2)8-5-14/h4-11H,12H2,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDCUVSYWUCNPO-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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